Chromone-3-carboxylic acid
Overview
Description
Chromone-3-carboxylic acid is a chromone derivative . It has the potential as an antioxidant in charge transfer (CT) processes .
Synthesis Analysis
Decarboxylative enantioselective synthesis of chromanones 3 bearing an azlactone unit—chromone-3-carboxylic acids 4 scope . More details can be found in the paper titled "Stereoretentive Decarboxylative C-3 Func-tionalization of Chromone-3" .Molecular Structure Analysis
Chromone-3-carboxylic acid is a heterocyclic compound (benzopyr-one type), an isomer of coumarin with a substituted keto group of pyrone ring . More details can be found in the paper titled "Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method" .Chemical Reactions Analysis
A stereoretentive and decarboxylative C-3 functionalization of chromone-3-carboxylic acids with optically active aziridines via visible light irradiation has been reported .Physical And Chemical Properties Analysis
Chromone-3-carboxylic acid has a molecular weight of 190.15 . It has a melting point of 202-205 °C (lit.) . More details can be found in the paper titled "Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method" .Scientific Research Applications
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Pharmacology and Biochemistry : Chromone-3-carboxylic acid is a common heterocyclic system in natural compounds of plant origin and serves as the basis of flavonoid structures. It’s considered a valuable building block for the design of pharmacologically important compounds due to its low toxicity to mammals and substantial solubility in water. Many of its derivatives are biologically active, including compounds with anticancer activity, interleukin 5 inhibitors, monoamine oxidase inhibitors, neuroleptic agents, anti-inflammatory agents, and compounds with affinity for adenosine receptors A 2B .
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Materials Science and Theoretical Chemistry : The spectroscopic profile of Chromone-3-Carboxylic Acid was examined using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques. The geometrical parameters and energies were attained from DFT/B3LYP method with 6–311þþG (d,p) basis sets calculations .
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Organic Chemistry : Chromone-3-carboxylic acid is used in transition-metal-catalyzed decarboxylative cross-couplings, which are of crucial importance in modern organic chemistry. These reactions offer several distinctive advantages related to the availability and price of carboxylic acid derivatives, their stability and handling, as well as the generation of less-toxic carbon dioxide as the by-product .
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Antioxidant Research : A SERS study of chromone-3-carboxylic acid adsorbed on silver colloids was undertaken to assess the ability of this compound to accept electrons in charge transfer (CT) processes, which is of utmost importance for understanding the mechanism through which these benzopyranes may act as antioxidants .
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Pharmaceutical Chemistry : Chromone derivatives possess a spectrum of biological activities. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities. New chromone derivatives have been discussed as anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer agents .
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Synthesis of New Compounds : Chromone-3-carboxylic acid may be used in the preparation of chromane-2,4-diones, chromone-3-carboxamides, and 5-(2-hydroxyphenyl)isoxazole .
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Organic Chemistry : Chromone-3-carboxylic acid is used in transition-metal-catalyzed decarboxylative cross-couplings, which are of crucial importance in modern organic chemistry. These reactions offer several distinctive advantages related to the availability and price of carboxylic acid derivatives, their stability and handling, as well as the generation of less-toxic carbon dioxide as the by-product .
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Pharmaceutical Chemistry : Chromone derivatives possess a spectrum of biological activities. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities. In the present review, new chromone derivatives have been discussed as anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer agents .
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Synthesis of New Compounds : Chromone-3-carboxylic acid may be used in the preparation of chromane-2,4-diones, chromone-3-carboxamides, and 5-(2-hydroxyphenyl)isoxazole .
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Organic Chemistry : Chromone-3-carboxylic acid is used in transition-metal-catalyzed decarboxylative cross-couplings, which are of crucial importance in modern organic chemistry. These reactions offer several distinctive advantages related to the availability and price of carboxylic acid derivatives, their stability and handling, as well as the generation of less-toxic carbon dioxide as the by-product .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIITXGDSHXTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192327 | |
Record name | Chromone-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromone-3-carboxylic acid | |
CAS RN |
39079-62-4 | |
Record name | Chromone-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039079624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromone-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromone-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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